molecular formula C17H16N2O2 B2807191 1-(2,4-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid CAS No. 452088-71-0

1-(2,4-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

Cat. No.: B2807191
CAS No.: 452088-71-0
M. Wt: 280.327
InChI Key: NFKMFKQSSTZBMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis and Structural Properties : Benzimidazole derivatives, including compounds like 1-(2,4-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid, are frequently synthesized for various research purposes. For instance, Arslan et al. (2004) synthesized a new benzimidazole compound, exploring its molecular structure and interactions in crystal form.

Applications in Sensing and Detection

  • Luminescence Sensing : Benzimidazole derivatives have been used in the development of luminescence sensors. Shi et al. (2015) created lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, demonstrating their potential as fluorescence sensors for detecting benzaldehyde-based derivatives.

Photoremovable Protecting Groups

  • Photoremovable Protecting Groups in Organic Synthesis : The concept of using benzimidazole-related compounds as photoremovable protecting groups for carboxylic acids is an area of research interest. Zabadal et al. (2001) explored the photorelease of 2,5-dimethylphenacyl (DMP) esters, which are structurally related to the compound , revealing their potential application in biochemistry and organic synthesis.

Antimicrobial and Biological Activities

  • Antimicrobial Studies : Research into benzimidazole derivatives also extends to their antimicrobial properties. Pant and Yadav (2017) synthesized compounds related to benzimidazole and assessed their antimicrobial efficacy against various bacteria and fungi.

  • Biological Evaluation as Antileukemic Agents : The potential of benzimidazole derivatives as chemotherapeutic agents has been explored. Gowda et al. (2009) synthesized novel benzimidazole-5-carboxylic acid derivatives and evaluated their antileukemic properties, demonstrating their potential in cancer therapy.

Mechanism of Action

This refers to how the compound interacts with biological systems. It’s especially relevant for compounds used as drugs or pesticides .

Safety and Hazards

This involves identifying the risks associated with handling and using the compound. It includes toxicity information and precautions for safe handling .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-methylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-10-4-6-15(11(2)8-10)19-12(3)18-14-9-13(17(20)21)5-7-16(14)19/h4-9H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKMFKQSSTZBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NC3=C2C=CC(=C3)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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